molecular formula C21H19NO4 B13797592 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester CAS No. 56071-60-4

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester

Cat. No.: B13797592
CAS No.: 56071-60-4
M. Wt: 349.4 g/mol
InChI Key: NOIRBDMFBKMFQC-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two carboxylic acid groups, a methyl group, and two phenyl groups, all esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting with a pyrrole derivative, the introduction of carboxylic acid groups can be achieved through oxidation reactions. Subsequent esterification with methanol under acidic conditions yields the desired dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different ester groups and substitution patterns.

    1H-Pyrrole-3,4-dicarboxylic acid, 1-benzoyl-2,5-dihydro-2,5-diphenyl-, dimethyl ester: Another derivative with additional benzoyl groups.

Uniqueness

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is unique due to its specific substitution pattern and esterification, which confer distinct chemical and biological properties

Properties

CAS No.

56071-60-4

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

dimethyl 2-methyl-1,5-diphenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C21H19NO4/c1-14-17(20(23)25-2)18(21(24)26-3)19(15-10-6-4-7-11-15)22(14)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI Key

NOIRBDMFBKMFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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